Rubinin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

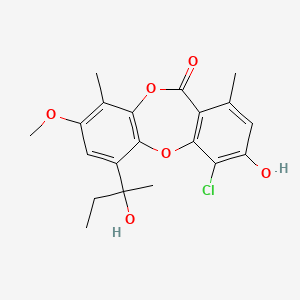

Molecular Formula |

C20H21ClO6 |

|---|---|

Molecular Weight |

392.8 g/mol |

IUPAC Name |

10-chloro-9-hydroxy-1-(2-hydroxybutan-2-yl)-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one |

InChI |

InChI=1S/C20H21ClO6/c1-6-20(4,24)11-8-13(25-5)10(3)16-17(11)26-18-14(19(23)27-16)9(2)7-12(22)15(18)21/h7-8,22,24H,6H2,1-5H3 |

InChI Key |

PFCNGVAJKSGUNN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C1=CC(=C(C2=C1OC3=C(C(=CC(=C3Cl)O)C)C(=O)O2)C)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Robinin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Robinin (B1680710), a naturally occurring flavonoid glycoside. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Robinin is a flavonoid glycoside, specifically a kaempferol-3-O-robinoside-7-O-rhamnoside, found in various plants, most notably in the flowers of Robinia pseudoacacia (black locust).[1] As a member of the flavonoid family, Robinin has garnered interest for its potential pharmacological activities, including anti-inflammatory and antioxidant properties. This guide delves into the detailed chemical structure of Robinin, its physicochemical characteristics, established experimental protocols for its isolation and analysis, and its known interactions with cellular signaling pathways.

Chemical Structure and Properties

Robinin is a complex diglycoside of the flavonol kaempferol (B1673270).[1] The core structure consists of a kaempferol aglycone to which two different sugar moieties are attached at the C3 and C7 positions via O-glycosidic bonds. The disaccharide at the C3 position is robinose (a rhamnosyl-galactose unit), and a rhamnose unit is attached at the C7 position.

The systematic IUPAC name for Robinin is 3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-galactopyranosyl]oxy]-7-[(6-deoxy-α-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one.

Physicochemical Properties

A summary of the key physicochemical properties of Robinin is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₀O₁₉ | [1] |

| Molecular Weight | 740.66 g/mol | [1] |

| Appearance | Light yellow crystalline powder | |

| Melting Point | 194-195 °C | |

| Solubility | Soluble in hot water | |

| CAS Number | 301-19-9 |

Spectroscopic Data

The structural elucidation of Robinin has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been utilized to characterize the fragmentation pattern of Robinin. In negative ion mode, the deprotonated molecule [M-H]⁻ undergoes characteristic losses of the sugar moieties. The initial fragmentation involves the loss of a rhamnose residue, followed by the cleavage of the robinose unit. This sequential fragmentation provides definitive evidence for the nature and location of the glycosidic linkages.

¹³C NMR spectral data provides a detailed map of the carbon skeleton of Robinin. The chemical shifts are indicative of the different carbon environments within the kaempferol backbone and the sugar residues.

Table of ¹³C NMR Chemical Shifts for Robinin

| Carbon Atom | Chemical Shift (ppm) |

| Kaempferol Moiety | |

| C-2 | 157.3 |

| C-3 | 134.8 |

| C-4 | 178.1 |

| C-5 | 161.8 |

| C-6 | 99.1 |

| C-7 | 163.2 |

| C-8 | 94.2 |

| C-9 | 157.8 |

| C-10 | 106.1 |

| C-1' | 121.5 |

| C-2', C-6' | 131.2 |

| C-3', C-5' | 115.6 |

| C-4' | 160.2 |

| Galactose Moiety | |

| C-1'' | 102.5 |

| C-2'' | 71.8 |

| C-3'' | 74.1 |

| C-4'' | 68.9 |

| C-5'' | 76.2 |

| C-6'' | 67.2 |

| Rhamnose (at Galactose) Moiety | |

| C-1''' | 101.2 |

| C-2''' | 71.1 |

| C-3''' | 71.3 |

| C-4''' | 72.8 |

| C-5''' | 69.1 |

| C-6''' | 18.1 |

| Rhamnose (at C-7) Moiety | |

| C-1'''' | 99.2 |

| C-2'''' | 70.8 |

| C-3'''' | 70.9 |

| C-4'''' | 72.1 |

| C-5'''' | 69.5 |

| C-6'''' | 18.3 |

Note: Assignments are based on typical flavonoid glycoside spectra and may require further 2D NMR experiments for unambiguous confirmation.

Experimental Protocols

Isolation and Purification of Robinin from Robinia pseudoacacia Flowers

The following protocol is a peer-reviewed method for the isolation of Robinin.

Materials and Equipment:

-

Dried flowers of Robinia pseudoacacia

-

Ethanol (B145695) (60%)

-

Alumina for column chromatography

-

Rotary evaporator

-

Centrifuge

-

HPLC system for purity analysis

Procedure:

-

Extraction: Macerate the dried and powdered flowers of Robinia pseudoacacia with 60% ethanol.

-

Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

-

Column Chromatography: Subject the concentrated aqueous extract to column chromatography on alumina.

-

Elution: Elute the column with a suitable solvent system to separate the flavonoid fraction containing Robinin.

-

Crystallization: Concentrate the Robinin-containing fractions and allow the compound to crystallize.

-

Recrystallization: Recrystallize the crude Robinin from a mixture of ethanol and methanol (B129727) to obtain a purified product.[1]

-

Purity Assessment: Analyze the purity of the isolated Robinin using High-Performance Liquid Chromatography (HPLC).

An alternative method utilizing ultrasound-microwave synergistic extraction has also been patented, offering a potentially more efficient extraction process.[1]

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory potential of Robinin can be assessed using various in vitro assays. A common method is the inhibition of protein denaturation assay.

Principle: Inflammation can be induced by the denaturation of proteins. The ability of a compound to inhibit heat-induced protein denaturation can be correlated with its anti-inflammatory activity.

Materials:

-

Bovine serum albumin (BSA)

-

Phosphate buffered saline (PBS)

-

Robinin

-

Non-steroidal anti-inflammatory drug (NSAID) as a positive control (e.g., diclofenac (B195802) sodium)

-

Spectrophotometer

Procedure:

-

Prepare a solution of BSA in PBS.

-

Prepare various concentrations of Robinin and the positive control.

-

To the BSA solution, add the test solutions of Robinin or the positive control.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating at 72°C for 5 minutes.

-

After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

Calculate the percentage inhibition of protein denaturation.

Biological Activity and Signaling Pathways

Robinin has been reported to exhibit anti-inflammatory properties, and its mechanism of action is linked to the modulation of key inflammatory signaling pathways.

Inhibition of the TLR4/NF-κB Signaling Pathway

Research has indicated that Robinin can inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in the innate immune response and inflammation. Specifically, Robinin has been shown to inhibit the expression of TLR2 and TLR4 and prevent the translocation of the p65 subunit of the nuclear factor-kappa B (NF-κB) into the nucleus. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

Below is a diagram illustrating the proposed mechanism of Robinin's inhibitory action on the TLR4/NF-κB signaling pathway.

Caption: Robinin's inhibition of the TLR4/NF-κB pathway.

Conclusion

This technical guide has provided a detailed examination of the chemical structure of Robinin, a flavonoid glycoside with promising biological activities. The information presented, including its physicochemical properties, spectroscopic data, and established experimental protocols, serves as a valuable resource for researchers. The elucidation of its inhibitory effects on the TLR4/NF-κB signaling pathway highlights its potential as a lead compound for the development of novel anti-inflammatory agents. Further research is warranted to fully explore the therapeutic applications of Robinin.

Experimental Workflow Diagrams

To further aid in the practical application of the described protocols, the following diagrams illustrate the experimental workflows.

Caption: Workflow for the isolation and purification of Robinin.

Caption: Workflow for the in vitro anti-inflammatory assay.

References

Mechanism of Action of Robinin in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinin, a flavonoid glycoside, has garnered interest for its potential therapeutic applications. Composed of the flavonol kaempferol (B1673270) linked to a trisaccharide, Robinin is found in various plant species. Flavonoids as a class are recognized for their neuroprotective capabilities, which include antioxidant, anti-inflammatory, and modulatory effects on neuronal signaling pathways.[1][2][3] These properties suggest that Robinin may hold significant promise for the development of novel treatments for a range of neurological disorders.

This technical guide provides a comprehensive overview of the current understanding and hypothesized mechanisms of action of Robinin in neuronal cells. It is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development, summarizing key findings, detailing experimental methodologies, and outlining potential avenues for future investigation. While direct research on Robinin in neuronal cells is emerging, this guide synthesizes available data and extrapolates from studies on related flavonoids and different cell types to present a cohesive model of its potential neuropharmacological activity.

Core Mechanisms of Action in Neuronal Cells

The neuroprotective effects of Robinin are likely multifactorial, involving a combination of antioxidant, anti-inflammatory, and direct modulation of neuronal signaling pathways.

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, is a key contributor to neuronal damage in various neurodegenerative diseases.[4][5][6] Flavonoids, including Robinin, are known to possess potent antioxidant properties.

A study on the cardioprotective effects of Robinin demonstrated its ability to mitigate oxidative stress by increasing the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[7] This was associated with a reduction in intracellular ROS.[7][8] It is highly probable that a similar mechanism is active in neuronal cells. Furthermore, Robinin has been shown to activate the Nrf2 signaling pathway, a key regulator of the antioxidant response, in cardiac cells.[9] This pathway is also crucial for neuronal protection against oxidative stress.

Anti-inflammatory Effects

Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative disorders.[10] Flavonoids are known to exert anti-inflammatory effects through the modulation of key signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[3] Robinin has been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), in non-neuronal cells by altering the TLR-NF-κB signaling pathway.[7] This suggests a similar anti-inflammatory role in the central nervous system, where it could protect neurons from inflammatory damage.

Modulation of Neuronal Signaling Pathways and Receptors

Beyond its antioxidant and anti-inflammatory actions, Robinin appears to directly interact with neuronal signaling cascades and receptors.

A study investigating the pharmacological actions of Robinin in the central nervous system of adult zebrafish revealed anxiolytic and anticonvulsant effects.[11] These effects were blocked by flumazenil, a GABA-A receptor antagonist, strongly suggesting that Robinin interacts with and modulates GABA-A receptors.[11] This interaction likely enhances GABAergic inhibition, a mechanism shared by benzodiazepines, leading to a reduction in neuronal excitability. Molecular docking studies further support the interaction of Robinin with GABA-A receptors.[11]

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. In a study on cardiac cells, Robinin was found to attenuate apoptosis by activating the Akt/GSK3β pathway.[7][8] This pathway is also a key regulator of neuronal survival and plasticity.[12] Activation of Akt and subsequent inhibition of GSK3β by Robinin could therefore represent a significant mechanism for its neuroprotective effects, shielding neurons from apoptotic cell death.

Signaling Pathways

Based on the available evidence, the following signaling pathways are likely modulated by Robinin in neuronal cells.

Caption: Proposed signaling pathways of Robinin in neuronal cells.

Quantitative Data Summary

The following tables summarize the available quantitative data for Robinin. It is important to note that much of this data is from non-neuronal cell types and serves as a basis for hypothesizing its effects in neurons.

Table 1: In Vitro Effects of Robinin

| Parameter | Cell Line | Concentration | Effect | Reference |

| Cell Viability | H9c2 Cardiomyoblasts | 1-50 µg/ml | Increased viability against ISO-induced toxicity | [7] |

| ROS Production | H9c2 Cardiomyoblasts | 50 µg/ml | Significantly reduced ISO-induced ROS levels | [7][8] |

| Antioxidant Enzyme Levels | H9c2 Cardiomyoblasts | 50 µg/ml | Increased SOD and CAT levels | [7] |

Table 2: In Vivo Effects of Robinin

| Animal Model | Dosage | Effect | Reference |

| Adult Zebrafish | 4 mg/kg | Anxiolytic effects, blocked by flumazenil | [11] |

| Adult Zebrafish | 40 mg/kg | Anticonvulsant effects, blocked by flumazenil | [11] |

| Hypercholesterolemic Rats | 50 mg/kg | Reduced myocardial ischemia/reperfusion injury | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments that have been or could be used to investigate the mechanism of action of Robinin in neuronal cells.

Cell Culture

-

Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC-12 cells are commonly used for in vitro neurotoxicity and neuroprotection studies.[13][14][15]

-

Primary Neuronal Cultures: For more physiologically relevant data, primary cortical or hippocampal neurons can be isolated from embryonic rodents.[13]

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For differentiation, the serum concentration is reduced, and growth factors such as Brain-Derived Neurotrophic Factor (BDNF) may be added.

Assessment of Neuroprotection

Caption: Experimental workflow for assessing neuroprotection.

-

MTT Assay for Cell Viability:

-

Seed neuronal cells in a 96-well plate.

-

Pre-treat cells with varying concentrations of Robinin for a specified time (e.g., 2 hours).

-

Induce neurotoxicity with an agent like hydrogen peroxide (H₂O₂), glutamate, or amyloid-beta (Aβ) peptides.

-

After incubation (e.g., 24 hours), add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

LDH Assay for Cytotoxicity:

-

Follow a similar treatment protocol as the MTT assay.

-

Collect the cell culture supernatant.

-

Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit.

-

Measurement of Intracellular ROS

-

Culture neuronal cells on glass coverslips or in 96-well plates.

-

Treat cells with Robinin followed by an oxidative stressor.

-

Load cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), for 30 minutes.

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microscope or a plate reader.

Western Blot Analysis for Signaling Proteins

-

Treat neuronal cells with Robinin and/or a relevant stimulus.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-GSK3β, GSK3β, Nrf2, NF-κB).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Electrophysiological Recordings

-

Patch-Clamp Technique: To directly assess the effect of Robinin on ion channels, whole-cell patch-clamp recordings can be performed on cultured neurons. This technique allows for the measurement of ion currents through specific channels, such as GABA-A receptors, in response to Robinin application.

Conclusion and Future Directions

The available evidence strongly suggests that Robinin possesses significant neuroprotective potential, likely mediated through a combination of antioxidant, anti-inflammatory, and direct neuromodulatory effects. Its ability to interact with the GABAergic system and modulate key cell survival pathways like the PI3K/Akt pathway highlights its promise as a therapeutic agent for neurological disorders characterized by neuronal excitotoxicity, oxidative stress, and apoptosis.

However, further research is critically needed to fully elucidate the mechanism of action of Robinin specifically in neuronal cells. Future studies should focus on:

-

Confirming the identified signaling pathways in neuronal models.

-

Identifying the specific subunits of the GABA-A receptor that Robinin interacts with.

-

Investigating the effects of Robinin on other neurotransmitter systems.

-

Evaluating the efficacy of Robinin in animal models of specific neurodegenerative diseases. [16][17][18]

-

Determining the blood-brain barrier permeability of Robinin.

A deeper understanding of these aspects will be crucial for the translation of these promising preclinical findings into novel therapeutic strategies for a range of debilitating neurological conditions.

References

- 1. Dietary Flavonoids and Adult Neurogenesis: Potential Implications for Brain Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Selective neuronal vulnerability to oxidative stress in the brain [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Robinin attenuates cardiac oxidative stress-induced endoplasmic reticulum-dependent apoptosis through AKT/GSK3β pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Robinin decreases myocardial ischemia/reperfusion injury via Nrf2 anti-oxidative effects mediated by Akt/GSK3β/Fyn in hypercholesterolemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Effects of Flavonoids in Common Neurological Disorders Associated with Aging [mdpi.com]

- 11. Robinin Isolated From Solanum Asperum Exhibits Pharmacological Actions in the Central Nervous System of Adult Zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Flavonoids as Prospective Neuroprotectants and Their Therapeutic Propensity in Aging Associated Neurological Disorders [frontiersin.org]

- 13. Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]

- 15. Focus Areas / Neuronal Cell Lines for Neurodegenerative Research - 2BScientific [2bscientific.com]

- 16. Animal Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A New Look at Animal Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Animal models of neurodegenerative diseases. | Broad Institute [broadinstitute.org]

The Role of Robinin in the Akt/GSK3β/Nrf2 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinin, a naturally occurring flavonoid, has demonstrated significant potential in modulating cellular stress responses, particularly through its interaction with the Akt/GSK3β/Nrf2 signaling pathway. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Robinin's activity, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts. Visual diagrams of the signaling cascade and experimental workflows are included to offer a clear and comprehensive understanding of Robinin's role in this critical cytoprotective pathway.

Introduction

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, playing a pivotal role in protecting cells from oxidative and electrophilic stress. The activity of Nrf2 is tightly controlled by the Keap1-Cul3-E3 ubiquitin ligase complex, which targets Nrf2 for proteasomal degradation under basal conditions. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key upstream regulator of Nrf2. Akt, a serine/threonine kinase, can phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK3β), a negative regulator of Nrf2. Inactivation of GSK3β prevents the phosphorylation and subsequent degradation of Nrf2, allowing its translocation to the nucleus and the activation of antioxidant response element (ARE)-driven gene expression.

Robinin, a flavonoid glycoside, has been shown to exert protective effects against oxidative stress-induced cellular damage in various models.[1] Recent evidence has specifically implicated Robinin as a modulator of the Akt/GSK3β/Nrf2 signaling pathway, highlighting its therapeutic potential in conditions associated with oxidative stress, such as myocardial ischemia/reperfusion injury.[2][3] This guide will delve into the specifics of this interaction.

The Akt/GSK3β/Nrf2 Signaling Pathway

The canonical Akt/GSK3β/Nrf2 signaling pathway is a crucial axis in cellular defense. Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm, leading to its ubiquitination and degradation. Upon stimulation by growth factors or in response to oxidative stress, the PI3K/Akt pathway is activated. Akt phosphorylates GSK3β at Serine 9, thereby inhibiting its kinase activity. This prevents GSK3β from phosphorylating Nrf2, which would otherwise mark it for degradation. Consequently, stabilized Nrf2 translocates to the nucleus, heterodimerizes with small Maf proteins, and binds to the ARE in the promoter regions of its target genes. This leads to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Robinin's Effect on the Akt/GSK3β/Nrf2 Pathway: Quantitative Data

Experimental evidence from both in vivo and in vitro models demonstrates Robinin's ability to modulate the Akt/GSK3β/Nrf2 signaling pathway.

In Vivo Evidence: Myocardial Ischemia/Reperfusion Model

In a study utilizing a rat model of myocardial ischemia/reperfusion injury in hypercholesterolemic rats, administration of Robinin (50 mg/kg body weight) for two weeks resulted in significant changes in the expression of key components of the Akt/GSK3β/Nrf2 pathway.[2]

Table 1: Effect of Robinin on Gene Expression in Rat Myocardium [2]

| Gene | Treatment Group | Relative mRNA Expression (Fold Change vs. Control) | p-value |

| Akt | HC + Robinin | Increased | < 0.001 |

| GSK3β | HC + Robinin | Decreased | < 0.001 |

| n-Nrf2 | HC + Robinin | Increased (nuclear) | < 0.001 |

| HO-1 | HC + Robinin | Increased | < 0.001 |

| NQO1 | HC + Robinin | Increased | < 0.001 |

| *HC: Hypercholesterolemic |

These findings suggest that Robinin upregulates the expression of the pro-survival kinase Akt while downregulating the Nrf2 inhibitor GSK3β, leading to increased nuclear translocation of Nrf2 and subsequent activation of its downstream antioxidant target genes.[2]

In Vitro Evidence: H9c2 Cardiomyocyte Model

In an in vitro model using H9c2 rat cardiomyocytes subjected to isoproterenol (B85558) (ISO)-induced oxidative stress, pre-treatment with Robinin demonstrated a dose-dependent protective effect.[1]

Table 2: Protective Effect of Robinin on ISO-Treated H9c2 Cardiomyocytes [1]

| Robinin Concentration (µg/ml) | Cell Viability (%) |

| 0 (ISO only) | ~50% |

| 1 | 63.45% |

| 5 | 69.82% |

| 10 | 76.35% |

| 25 | 85.45% |

| 50 | 90.19% |

Furthermore, Robinin treatment (50 µg/ml) in this model led to a significant modulation of antioxidant enzyme levels, indicating a reduction in oxidative stress.[1]

Table 3: Effect of Robinin on Antioxidant Enzyme Levels in ISO-Treated H9c2 Cells [1]

| Marker | Treatment Group | Effect |

| LDH (Lactate Dehydrogenase) | Robinin + ISO | Significantly reduced compared to ISO alone |

| MDA (Malondialdehyde) | Robinin + ISO | Significantly reduced compared to ISO alone |

| CAT (Catalase) | Robinin + ISO | Activity restored towards control levels |

| SOD (Superoxide Dismutase) | Robinin + ISO | Activity restored towards control levels |

It is important to note that a study on pancreatic cancer cells showed that Robinin can downregulate the PI3K/Akt signaling pathway, suggesting that its effects may be context-dependent and vary based on the cell type and pathological condition.[4][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the role of Robinin in the Akt/GSK3β/Nrf2 signaling pathway.

Western Blot Analysis for Protein Expression and Phosphorylation

Western blotting is a crucial technique to quantify the protein levels of total and phosphorylated Akt, GSK3β, and Nrf2.

Protocol:

-

Cell Lysis:

-

Treat cells with Robinin at desired concentrations and time points.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-40 µg) in Laemmli buffer.

-

Separate proteins by size on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total GSK3β, phospho-GSK3β (Ser9), and Nrf2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels and then to a loading control (e.g., β-actin or GAPDH).

-

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes and quantifies the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with Robinin.

Protocol:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips and treat with Robinin.

-

-

Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

-

Immunostaining:

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody against Nrf2.

-

Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips and visualize using a fluorescence or confocal microscope.

-

Quantify the nuclear fluorescence intensity of Nrf2 using image analysis software.

-

Nrf2-ARE Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.

Protocol:

-

Cell Transfection:

-

Transfect cells (e.g., HEK293T or HepG2) with a plasmid containing the luciferase gene driven by an ARE promoter. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

-

-

Compound Treatment:

-

Treat the transfected cells with various concentrations of Robinin for a specified duration (e.g., 24 hours).

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of Nrf2 activity relative to the vehicle-treated control.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to confirm the direct binding of Nrf2 to the ARE sequences in the promoter regions of its target genes.

Protocol:

-

Cross-linking and Chromatin Preparation:

-

Treat cells with Robinin and then cross-link protein-DNA complexes with formaldehyde.

-

Lyse the cells and sonicate to shear the chromatin into smaller fragments.

-

-

Immunoprecipitation:

-

Incubate the chromatin with an antibody against Nrf2 to immunoprecipitate Nrf2-DNA complexes.

-

-

DNA Purification:

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for the ARE-containing promoter regions of Nrf2 target genes (e.g., HO-1, NQO1) to quantify the amount of precipitated DNA.

-

Conclusion

The available evidence strongly supports the role of Robinin as a positive modulator of the Akt/GSK3β/Nrf2 signaling pathway. By activating Akt and inhibiting GSK3β, Robinin promotes the nuclear translocation and transcriptional activity of Nrf2, leading to an enhanced antioxidant response. This mechanism underlies Robinin's observed cytoprotective effects in preclinical models of oxidative stress. The provided quantitative data and detailed experimental protocols offer a solid foundation for further investigation into the therapeutic potential of Robinin and for the development of novel drugs targeting this critical signaling cascade. Further research is warranted to fully elucidate the dose-dependent effects on protein phosphorylation and to explore its therapeutic efficacy in various disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. Robinin decreases myocardial ischemia/reperfusion injury via Nrf2 anti-oxidative effects mediated by Akt/GSK3β/Fyn in hypercholesterolemic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Robinin inhibits pancreatic cancer cell proliferation, EMT and inflammation via regulating TLR2-PI3k-AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of NQO1 gene expression by RT-PCR and CE-LIF - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Robinin flavonoid.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinin (B1680710), a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the physical and chemical properties of Robinin, detailed experimental protocols for its extraction, purification, and analysis, and a visualization of its known interactions with key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physical and Chemical Properties

Robinin is a complex flavonoid glycoside with the IUPAC name 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₀O₁₉ | [1] |

| Molecular Weight | 740.66 g/mol | [2] |

| CAS Number | 301-19-9 | [1] |

| Melting Point | 192-200 °C | [3][4] |

| Solubility | Soluble in DMSO and water. | [3] |

Spectral Data

The structural elucidation of Robinin is heavily reliant on various spectroscopic techniques. While a complete, publicly available spectral dataset for pure Robinin is not readily accessible, the expected characteristics based on its flavonoid structure are described below.

UV-Visible (UV-Vis) Spectroscopy: Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum.[5][6] For flavonols like Robinin, Band I is expected in the range of 350-385 nm, and Band II is expected between 250-280 nm.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum of a flavonoid glycoside like Robinin would be complex. Aromatic protons on the flavonoid backbone would appear in the downfield region (typically δ 6-8 ppm).[8] Signals corresponding to the sugar moieties would be observed in the upfield region (typically δ 3-5.5 ppm), with anomeric protons being the most downfield of the sugar protons.

-

¹³C-NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon (C-4) in the range of δ 175-185 ppm.[8] Aromatic carbons would resonate in the δ 90-165 ppm region, while signals for the sugar carbons would be found in the δ 60-105 ppm range.

Mass Spectrometry (MS): The mass spectrum of Robinin would show a molecular ion peak corresponding to its molecular weight. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns involving the loss of sugar moieties (glycosidic cleavage) and retro-Diels-Alder fragmentation of the C-ring of the flavonoid aglycone.[4][9][10]

Experimental Protocols

Extraction of Robinin from Robinia pseudoacacia Flowers (Ultrasound-Microwave Synergistic Method)

This protocol describes an efficient method for extracting Robinin from the flowers of Robinia pseudoacacia.[2]

Materials:

-

Dried flowers of Robinia pseudoacacia

-

Ethanol (B145695) (60-70%)

-

Neutral alumina (B75360)

-

Methanol

-

Oven

-

Grinder with an 80-mesh sieve

-

Ultrasonic-microwave synergistic extraction device

-

Centrifuge

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Preparation of Plant Material: Dry the flowers of Robinia pseudoacacia in an oven at 60°C. Once dried, grind the flowers and pass the powder through an 80-mesh sieve.

-

Extraction:

-

To the powdered plant material, add 4-9 times the volume of 60-70% ethanol.

-

Allow the mixture to soak for 30-60 minutes.

-

Perform extraction using an ultrasonic-microwave synergistic device with an ultrasonic power of 400W and a microwave power of 500-600W for 2-3 hours.

-

After extraction, centrifuge the mixture and collect the supernatant.

-

Concentrate the supernatant using a rotary evaporator to obtain a crude extract.

-

-

Purification:

-

Column Chromatography: Pack a chromatography column with neutral alumina (particle size 50-100 mesh) with a height-to-diameter ratio of 4-10:1. The mass ratio of the crude extract to neutral alumina should be 1:4-6. Apply the crude extract to the column and elute with an appropriate solvent system.

-

Recrystallization: Concentrate the collected eluent under vacuum to obtain a crude Robinin product. Recrystallize the crude product twice using an ethanol-methanol (1:1 v/v) mixed solvent to obtain highly purified Robinin.

-

Purification of Flavonoids using Macroporous Resin Chromatography

This protocol provides a general method for the purification of flavonoids from a crude extract.[11]

Materials:

-

Crude flavonoid extract

-

Macroporous resin (e.g., D4020)

-

Ethanol

-

Deionized water

-

Chromatography column

Procedure:

-

Column Preparation: Pre-treat the macroporous resin according to the manufacturer's instructions and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude flavonoid extract in an appropriate solvent to a concentration of approximately 20 mg/mL. Load the sample solution onto the column until the resin is saturated.

-

Elution:

-

Wash the column with 5 bed volumes (BV) of deionized water to remove impurities.

-

Elute with 5 BV of 5% (v/v) aqueous ethanol.

-

Elute the target flavonoids with 5 BV of 30% (v/v) aqueous ethanol at a flow rate of 2 BV/h.

-

-

Collection and Concentration: Collect the 30% ethanol eluate, which contains the purified flavonoids. Concentrate the solution using a rotary evaporator to obtain the purified product.

Analysis of Robinin by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the sensitive and selective quantification of Robinin in biological samples.[1]

Instrumentation:

-

Liquid chromatograph coupled to a tandem mass spectrometer with a TurboIonSpray interface.

-

C18 analytical column.

Reagents:

-

Mobile Phase A: Water with 0.025% formic acid and 1 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile with 0.025% formic acid.

-

Internal Standard: Rutin.

Procedure:

-

Chromatographic Separation: Perform chromatographic separation on a C18 column using a gradient elution with mobile phases A and B.

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode under multiple reaction monitoring (MRM).

-

Quantification: Use a calibration curve generated with known concentrations of Robinin. Rutin can be used as an internal standard to improve accuracy and precision. The limit of detection for this method has been reported to be 0.1 ng/mL in cell lysate.[1]

Signaling Pathway Interactions

Preliminary research has indicated that Robinin exerts its biological effects by modulating specific intracellular signaling pathways.

TLR4/NF-κB Signaling Pathway

Robinin has been shown to inhibit the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[12][13] This pathway is a key regulator of the inflammatory response. Upon activation by ligands such as lipopolysaccharide (LPS) or oxidized low-density lipoprotein (ox-LDL), TLR4 initiates a signaling cascade that leads to the activation of NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes. Robinin is suggested to inhibit the expression of TLR4 and the subsequent translocation of the NF-κB p65 subunit, thereby downregulating the production of inflammatory mediators.[12]

TGF-β1 Signaling Pathway

Robinin has also been implicated in the modulation of the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway.[3] The TGF-β1 pathway is involved in a multitude of cellular processes, including cell growth, differentiation, and extracellular matrix production. The canonical pathway involves the binding of TGF-β1 to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI phosphorylates SMAD proteins (SMAD2/3), which then complex with SMAD4 and translocate to the nucleus to regulate gene expression. While the precise mechanism of Robinin's interaction is still under investigation, it is hypothesized to modulate this pathway, potentially influencing processes like fibrosis and apoptosis.

References

- 1. Research Portal [iro.uiowa.edu]

- 2. CN104177463A - Method for extracting robinin from robinia pseudoacacia flowers - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway [frontiersin.org]

- 6. Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medwinpublishers.com [medwinpublishers.com]

- 8. ukm.my [ukm.my]

- 9. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Robinin modulates TLR/NF-κB signaling pathway in oxidized LDL induced human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Preliminary Research on Robinin's Biological Activities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinin, a flavonoid glycoside derived from kaempferol, is a natural compound found in various plants, including those of the Robinia genus. Preliminary research has unveiled a spectrum of biological activities, positioning Robinin as a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of Robinin's biological activities, with a focus on its anti-inflammatory, antioxidant, anticancer, cardioprotective, and neuroprotective effects. Detailed experimental protocols for key assays and visual representations of implicated signaling pathways are presented to facilitate future research endeavors.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of Robinin. It is important to note that specific quantitative data for Robinin, such as IC50 and MIC values, are not extensively available in the public domain and require experimental determination.

Table 1: Anticancer Activity of Robinin (Illustrative)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | Data not available | - |

| A549 | Lung Cancer | Data not available | - |

| HepG2 | Liver Cancer | Data not available | - |

| Mia-PACA2 | Pancreatic Cancer | Effective at 1 µM | [1] |

| PANC-1 | Pancreatic Cancer | Effective at 1 µM | [1] |

Table 2: Antioxidant Activity of Robinin (Illustrative)

| Assay | SC50/IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging Activity | Data not available | - |

| ABTS Radical Scavenging Activity | Data not available | - |

Table 3: Anti-inflammatory Activity of Robinin

| Model | Dosage | Effect | Reference |

| Adjuvant-induced arthritis in rats | 50 mg/kg (oral gavage, with methotrexate) | Reduced plasma levels of IL-17A and activity of gamma-glutamyl transferase in the joint. | [2] |

| Oxidized LDL-induced hPBMCs | 6 µg/mL | Inhibited expression of MCP-1, TNF-α, IL-6, and ICAM-1. | [3] |

Table 4: Neuroprotective Activity of Robinin

| Model | Dosage/Concentration | Effect | Reference |

| Adult Zebrafish (Anxiolytic) | 4 mg/kg (i.p.) | Anxiolytic behavior without sedation. | [4] |

| Adult Zebrafish (Anticonvulsant) | 40 mg/kg (i.p.) | Delayed onset of seizures. | [4] |

Table 5: Antibacterial Activity of Robinin (Illustrative)

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Data not available | - |

| Escherichia coli | Data not available | - |

Key Signaling Pathways

Robinin has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival.

Caption: Robinin inhibits the TLR4/NF-κB signaling pathway.

Caption: Robinin inhibits the TLR2-PI3K-AKT signaling pathway.

Caption: Robinin promotes cardioprotection via the Akt/GSK3β/Fyn pathway.

Experimental Protocols

Anticancer Activity: MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effects of Robinin on cancer cell lines.

Materials:

-

Robinin

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

96-well plates

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of Robinin in DMSO. Dilute the stock solution with a complete growth medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Robinin. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for an additional 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of Robinin that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of Robinin.

Materials:

-

Robinin

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

-

Methanol

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of Robinin in methanol. Make a series of dilutions to obtain different concentrations.

-

Reaction Mixture: In a 96-well plate, add a specific volume of each Robinin dilution to the wells. Then, add the DPPH solution to each well. Include a control (methanol + DPPH solution) and a blank (methanol + sample, without DPPH).

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. Determine the SC50 value (the concentration of Robinin that scavenges 50% of the DPPH radicals) from a dose-response curve.

Anti-inflammatory Activity: In Vivo Adjuvant-Induced Arthritis in Rats

This animal model is used to evaluate the anti-inflammatory potential of Robinin in a chronic inflammatory condition.

Materials:

-

Robinin

-

Male Wistar rats

-

Freund's Complete Adjuvant (FCA)

-

Plethysmometer

-

Calipers

Procedure:

-

Induction of Arthritis: Inject 0.1 mL of FCA into the sub-plantar region of the right hind paw of the rats.

-

Grouping and Treatment: Divide the rats into groups: control, arthritic control, and Robinin-treated groups. Administer Robinin orally at the desired dosage daily for a specified period (e.g., 14-28 days), starting from the day of adjuvant injection or after the onset of arthritis.

-

Assessment of Arthritis:

-

Paw Volume: Measure the paw volume of both hind paws using a plethysmometer at regular intervals.

-

Arthritic Score: Score the severity of arthritis based on erythema, swelling, and joint deformity.

-

Body Weight: Monitor the body weight of the animals throughout the experiment.

-

-

Biochemical and Histopathological Analysis: At the end of the experiment, collect blood samples for analysis of inflammatory markers (e.g., cytokines). Euthanize the animals and collect the paw joints for histopathological examination.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to determine the effect of Robinin on the expression of proteins in specific signaling pathways (e.g., TLR4/NF-κB).

Materials:

-

Cells or tissues treated with Robinin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-TLR4, anti-p-NF-κB, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells or tissues in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature the protein samples and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

The preliminary research on Robinin highlights its potential as a multi-target therapeutic agent. Its demonstrated anti-inflammatory, antioxidant, anticancer, cardioprotective, and neuroprotective activities warrant further in-depth investigation. This technical guide provides a foundational framework for researchers to design and execute experiments to further elucidate the mechanisms of action and therapeutic potential of Robinin. The provided protocols and pathway diagrams serve as a starting point for a more comprehensive preclinical evaluation of this promising natural compound. The significant gaps in quantitative data underscore the need for rigorous experimental determination of IC50, SC50, and MIC values to accurately assess the potency of Robinin in various biological systems.

References

Robinin: A Promising Flavonoid for Neuroprotection

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Neurodegenerative diseases represent a significant and growing global health burden, with limited therapeutic options available. The exploration of natural compounds with neuroprotective properties has emerged as a promising avenue for drug discovery. Robinin (B1680710) (Kaempferol-3-O-robinobioside-7-O-rhamnoside), a flavonoid glycoside found in various plants, has garnered attention for its potential therapeutic effects in the central nervous system. This technical guide provides an in-depth overview of the current scientific evidence supporting robinin as a potential neuroprotective agent, focusing on its mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols to facilitate further research and development.

Core Neuroprotective Mechanisms of Robinin

Robinin exerts its neuroprotective effects through a multi-targeted approach, primarily involving anti-inflammatory, antioxidant, and receptor-modulating activities. These mechanisms collectively contribute to the mitigation of neuronal damage and the preservation of cognitive function.

Anti-Inflammatory Effects via NF-κB and STAT3 Inhibition

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. Robinin has demonstrated the ability to modulate critical inflammatory signaling pathways.

-

NF-κB Signaling: Robinin has been shown to inhibit the Toll-like receptor (TLR)/NF-κB signaling pathway. It can suppress the expression of TLR2 and TLR4, thereby inhibiting the translocation of the NF-κB p65 subunit to the nucleus. This action downregulates the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS).

-

STAT3 Signaling: Studies on closely related kaempferol (B1673270) glycosides suggest a role in inhibiting the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] Activated STAT3 is implicated in glial activation and the production of inflammatory mediators. By inhibiting STAT3 phosphorylation, robinin may reduce the activation of microglia and astrocytes, key cellular players in neuroinflammation.[1]

Antioxidant Properties through Nrf2 Pathway Activation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal cell death. Robinin exhibits potent antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A detoxifying enzyme that protects against oxidative stress.

-

Superoxide (B77818) Dismutase (SOD) and Catalase (CAT): Key enzymes involved in the detoxification of superoxide radicals and hydrogen peroxide, respectively.

Studies have shown that robinin treatment can increase the activity of SOD and CAT, thereby enhancing the cellular capacity to neutralize harmful ROS.[2][3]

Modulation of GABAA Receptors

Robinin has been found to interact with GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. This interaction is believed to contribute to its anxiolytic and anticonvulsant effects.[4] The anxiolytic effects of a 4 mg/kg dose of robinin in zebrafish were blocked by flumazenil, a GABA-A receptor antagonist, suggesting a direct interaction with the benzodiazepine (B76468) binding site.[4] While the direct link between GABA-A receptor modulation and neuroprotection against degenerative processes requires further elucidation, maintaining inhibitory tone is crucial for preventing excitotoxicity, a common pathway of neuronal death.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on robinin and its closely related kaempferol glycosides, providing insights into its potency and efficacy in various experimental models.

| In Vivo Neuroprotective Effects of Robinin | |

| Model Organism | Zebrafish (Danio rerio)[4] |

| Doses Administered | 4, 20, and 40 mg/kg[4] |

| Observed Effects | - Anxiolytic: Increased time spent in the light zone of the light/dark tank (effective at 4 mg/kg).[4] - Anticonvulsant: Increased latency to seizures induced by pentylenetetrazole (effective at 40 mg/kg).[4] - Memory Preservation: Prevented memory impairment in an inhibitory avoidance test (effective at 40 mg/kg).[4] |

| Effects of Robinin on Antioxidant Enzymes (In Vitro) | |

| Cell Line | H9c2 Cardiomyocytes (as a model for oxidative stress)[2][3] |

| Treatment | Robinin (50 µg/ml) against Isoproterenol-induced oxidative stress[3] |

| Observed Effects | - Increased Superoxide Dismutase (SOD) activity [2][3] - Increased Catalase (CAT) activity [2][3] |

| Effects of Kaempferol Glycosides on Inflammatory Markers (In Vivo) | |

| Model | Rat Middle Cerebral Artery Occlusion (MCAO)[1] |

| Compound | Kaempferol-3-O-rutinoside (KRS) and Kaempferol-3-O-glucoside (KGS)[1] |

| Effect | - Reduced Infarct Volume: Significantly attenuated brain infarct volume compared to vehicle-treated group.[1] - Inhibited Glial Activation: Decreased expression of OX-42 (microglia) and GFAP (astrocytes).[1] - Suppressed Inflammatory Signaling: Inhibited phosphorylation of STAT3 and nuclear translocation of NF-κB p65.[1] |

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the molecular mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of robinin's neuroprotective properties. These protocols are based on established methods used for flavonoids and related compounds.

In Vitro Neuroprotection Assay Against Oxidative Stress

-

Objective: To determine the protective effect of robinin against oxidative stress-induced neuronal cell death.

-

Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells.

-

Materials:

-

Cell culture medium (e.g., DMEM/F12) with supplements.

-

Robinin stock solution (dissolved in DMSO).

-

Oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or glutamate).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit.

-

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of robinin (e.g., 1, 5, 10, 25, 50 µM) for a specified duration (e.g., 2-4 hours).

-

Induce oxidative stress by adding the neurotoxic agent (e.g., 100 µM H₂O₂) to the wells (excluding control wells) and incubate for 24 hours.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control.

-

-

LDH Assay:

-

Collect the cell culture supernatant.

-

Perform the LDH assay according to the manufacturer's instructions.

-

Measure the absorbance to determine LDH release, an indicator of cell death.

-

-

Western Blot Analysis for Signaling Proteins (p-STAT3, Nrf2, NF-κB)

-

Objective: To quantify the effect of robinin on the expression and phosphorylation of key signaling proteins.

-

Procedure:

-

Culture and treat neuronal cells with robinin and/or an inflammatory stimulus (e.g., LPS) as described above.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, Nrf2, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[5]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal and quantify the band intensities using densitometry software.

-

Quantitative Real-Time PCR (RT-qPCR) for Nrf2 Target Genes

-

Objective: To measure the effect of robinin on the mRNA expression of Nrf2 target genes.

-

Procedure:

-

Treat neuronal cells with robinin for a specified time.

-

Isolate total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and primers specific for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH).

-

Analyze the relative gene expression using the ΔΔCt method.[6]

-

In Vitro Blood-Brain Barrier (BBB) Permeability Assay

-

Objective: To assess the ability of robinin to cross the blood-brain barrier.

-

Model: Transwell co-culture system with brain endothelial cells (e.g., hCMEC/D3) on the apical side and astrocytes on the basolateral side.[7][8]

-

Procedure:

-

Establish the in vitro BBB model in Transwell inserts.

-

Add robinin to the apical (blood) chamber.

-

At various time points, collect samples from the basolateral (brain) chamber.

-

Quantify the concentration of robinin in the basolateral samples using HPLC or LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the endothelial cell monolayer.

-

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

-

Objective: To evaluate the neuroprotective efficacy of robinin in an animal model of ischemic stroke.

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.[9]

-

Procedure:

-

Induce transient focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for a defined period (e.g., 90 minutes).[9]

-

Administer robinin (e.g., intravenously or intraperitoneally) at different doses before, during, or after the ischemic insult.

-

After a reperfusion period (e.g., 24 or 48 hours), assess neurological deficits using a standardized scoring system.

-

Euthanize the animals and harvest the brains.

-

Determine the infarct volume by TTC (2,3,5-triphenyltetrazolium chloride) staining.

-

Perform histological and molecular analyses on brain tissue to evaluate inflammation, apoptosis, and signaling pathway activation.

-

Conclusion and Future Directions

The available evidence strongly suggests that robinin is a promising candidate for further investigation as a neuroprotective agent. Its ability to modulate multiple key pathways involved in neurodegeneration, including inflammation and oxidative stress, provides a strong rationale for its therapeutic potential.

Future research should focus on:

-

Conducting more extensive in vivo studies in various models of neurodegenerative diseases to confirm its efficacy and determine optimal dosing and treatment windows.

-

Elucidating the precise molecular interactions of robinin with its targets, particularly the GABA-A receptor and components of the NF-κB and Nrf2 pathways.

-

Investigating the pharmacokinetics and metabolism of robinin in more detail to optimize its delivery to the central nervous system.

-

Exploring the potential for synergistic effects when combined with other neuroprotective agents.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of robinin as a potential novel therapy for the treatment of neurodegenerative diseases.

References

- 1. Neuroprotective effect of kaempferol glycosides against brain injury and neuroinflammation by inhibiting the activation of NF-κB and STAT3 in transient focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Robinin attenuates cardiac oxidative stress-induced endoplasmic reticulum-dependent apoptosis through AKT/GSK3β pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Robinin Isolated From Solanum Asperum Exhibits Pharmacological Actions in the Central Nervous System of Adult Zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective Effect of Kaempferol Glycosides against Brain Injury and Neuroinflammation by Inhibiting the Activation of NF-κB and STAT3 in Transient Focal Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An in vitro Model for Blood Brain Barrier Permeation | MDPI [mdpi.com]

- 8. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Silico Modeling of Robinin and Its Molecular Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinin, a naturally occurring flavonoid glycoside, has garnered significant interest for its therapeutic potential, particularly its anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth overview of the in silico modeling of Robinin and its interactions with key molecular targets. We will explore the methodologies behind computational approaches such as molecular docking and molecular dynamics simulations to elucidate the binding mechanisms of Robinin. Furthermore, this guide details the signaling pathways modulated by Robinin, specifically the TLR2/4-PI3K/AKT and NF-κB pathways, and provides experimental protocols for their validation. While quantitative in silico binding data for Robinin with its primary targets remains limited, this guide serves as a comprehensive resource for researchers aiming to explore the computational biology of this promising natural compound.

Introduction to Robinin

Robinin is a flavonoid glycoside found in various plants, including those of the Vigna and Robinia genera[1]. Its chemical structure consists of the flavonol kaempferol (B1673270) linked to a robinobiose sugar moiety. Emerging research has highlighted Robinin's potential as a therapeutic agent due to its ability to modulate key signaling pathways involved in inflammation and cell proliferation. In silico modeling plays a crucial role in understanding the molecular mechanisms underlying these effects, providing a foundation for rational drug design and development.

Molecular Targets of Robinin

Current research indicates that Robinin's biological activities are primarily mediated through its interaction with the following molecular targets:

-

Toll-like Receptors (TLRs): Robinin has been identified as an inhibitor of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4)[1][2]. These receptors are key components of the innate immune system, and their dysregulation is implicated in various inflammatory diseases and cancers.

-

Downstream Signaling Proteins: By inhibiting TLRs, Robinin subsequently modulates downstream signaling cascades, including the PI3K/AKT and NF-κB pathways, which are critical regulators of cell survival, proliferation, and inflammation[1][2].

-

Other Potential Targets: In silico studies have also explored the interaction of Robinin with other proteins, such as the SARS-CoV-2 main protease (Mpro), suggesting a broader range of potential molecular targets.

In Silico Modeling of Robinin-Target Interactions

In silico modeling provides a powerful and cost-effective approach to investigate the binding of Robinin to its molecular targets at an atomic level. This section outlines the key computational methodologies.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in identifying potential binding sites and estimating the binding affinity.

Experimental Protocol: Molecular Docking of Robinin with TLR2

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of the target protein (e.g., human TLR2) from the Protein Data Bank (PDB). If the full structure is unavailable, homology modeling can be used to generate a model.

-

Prepare the protein structure by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDockTools or Chimera.

-

Obtain the 3D structure of Robinin from a database like PubChem and optimize its geometry using a suitable force field (e.g., MMFF94).

-

-

Grid Box Generation:

-

Define the binding site on the TLR2 protein. This can be based on known ligand-binding sites or predicted using binding pocket detection algorithms[3].

-

Generate a grid box that encompasses the defined binding site. A typical grid size for docking small molecules is 60 x 60 x 60 Å with a spacing of 0.375 Å[4].

-

-

Docking Simulation:

-

Perform the docking simulation using software such as AutoDock Vina or FlexX[5].

-

The Lamarckian Genetic Algorithm is a commonly used search algorithm for exploring the conformational space of the ligand within the binding site[4].

-

Set the number of genetic algorithm runs (e.g., 25) and other parameters as required by the software[4].

-

-

Analysis of Results:

-

Analyze the docking results to identify the binding poses with the lowest binding energies.

-

Visualize the protein-ligand interactions, including hydrogen bonds and hydrophobic interactions, using software like PyMOL or Discovery Studio.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the Robinin-target complex over time, allowing for a more detailed understanding of the binding stability and conformational changes.

Experimental Protocol: MD Simulation of Robinin-TLR2 Complex

-

System Setup:

-

Use the best-ranked docked pose of the Robinin-TLR2 complex as the starting structure.

-

Parameterize the protein and ligand using a force field such as AMBER (e.g., ff14SB for the protein and GAFF for the ligand)[6][7].

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model)[6][7].

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system[6].

-

-

Minimization and Equilibration:

-

Perform energy minimization of the system to remove steric clashes. This is often done in two stages: first minimizing the positions of water and hydrogen atoms, followed by minimization of the entire system.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) for a sufficient duration (e.g., 1 ns)[8].

-

-

Production Run:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns)[9]. The length of the simulation will depend on the specific research question.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to evaluate the stability of the complex using metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

-

Analyze the protein-ligand interactions, such as hydrogen bond occupancy, over the course of the simulation.

-

Calculate the binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to estimate the binding affinity.

-

In Silico ADME Prediction

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial in the early stages of drug discovery.

Methodology: In Silico ADME Prediction for Robinin

-

Input: The 2D or 3D structure of Robinin is used as input for ADME prediction software or web servers (e.g., SwissADME, admetSAR)[10][11].

-

Property Calculation: These tools use a variety of computational models, including quantitative structure-activity relationship (QSAR) models, to predict a range of physicochemical and pharmacokinetic properties.

-

Key ADME Parameters Predicted:

-

Absorption: Gastrointestinal (GI) absorption, cell permeability (e.g., Caco-2).

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Drug-likeness: Adherence to rules such as Lipinski's Rule of Five.

-

Quantitative Data Summary

The availability of quantitative in silico data for Robinin's interaction with its primary molecular targets is currently limited. The following table summarizes the available data. Further research is needed to populate this table with binding affinities and inhibitory concentrations for key targets like TLR2 and TLR4.

| Molecular Target | In Silico Method | Predicted Binding Affinity (kcal/mol) | Interacting Residues | Reference |

| SARS-CoV-2 Main Protease (Mpro) | Molecular Docking | -9.0 | Asn142, Gly143, Arg188, Thr190 | [In silico study] |

Signaling Pathways Modulated by Robinin

Robinin exerts its biological effects by modulating key intracellular signaling pathways. The following sections detail the PI3K/AKT and NF-κB pathways, which are known to be inhibited by Robinin.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Robinin has been shown to inhibit this pathway, likely through its upstream inhibition of TLR2[1].

Caption: Robinin inhibits the PI3K/AKT signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Robinin's inhibition of TLRs leads to the suppression of this pathway, resulting in its anti-inflammatory effects[2].

Caption: Robinin inhibits the NF-κB signaling pathway.

Experimental Validation

In silico predictions should always be validated through experimental assays. The following section provides a general protocol for Western blot analysis, a common technique to validate the effects of a compound on a signaling pathway.

Experimental Protocol: Western Blot Analysis of PI3K/AKT Pathway Inhibition by Robinin

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., pancreatic cancer cells Mia-PACA2 or PANC-1) in the appropriate medium.

-

Treat the cells with varying concentrations of Robinin for a specified duration. Include a vehicle control (e.g., DMSO).

-

-

Protein Extraction:

-